molecular formula C10H15N3 B11768145 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

Cat. No.: B11768145
M. Wt: 177.25 g/mol
InChI Key: KAARAMHEXUKVCS-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a high-value chemical scaffold designed for advanced neuroscience and medicinal chemistry research. Compounds based on the imidazo[1,2-a]pyridine core are of significant interest in drug discovery, particularly as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the regulatory protein γ-8 . This mechanism is a promising target for developing novel therapeutic agents for conditions like epilepsy, as selectively inhibiting hippocampal AMPAR/γ-8 can attenuate neuronal hyperexcitability without widespread effects on other brain regions . The structural features of this compound—specifically the tetrahydroimidazopyridine core and the cyclopropylamine moiety—make it a versatile intermediate for exploring structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and metabolic stability . Researchers can utilize this compound in hit-to-lead optimization campaigns to develop brain-penetrant ligands with potential anticonvulsant effects. Furthermore, the imidazo[1,2-a]pyridine scaffold is recognized for its broad pharmacological relevance and is found in compounds with diverse biological activities, underlining its utility in various drug discovery programs . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H15N3/c11-10(4-5-10)8-7-13-6-2-1-3-9(13)12-8/h7H,1-6,11H2

InChI Key

KAARAMHEXUKVCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3(CC3)N

Origin of Product

United States

Preparation Methods

Cyclopropanation of Preformed Imidazopyridine Intermediates

This approach prioritizes imidazopyridine core synthesis before introducing the cyclopropane moiety. A representative protocol involves:

  • Imidazopyridine Formation : Reacting 2-aminopyridine with α,β-unsaturated ketones under acidic conditions to form the tetrahydroimidazo[1,2-a]pyridine scaffold.

  • Cyclopropane Introduction : Treating the intermediate with diazomethane or ethyl diazoacetate in the presence of transition-metal catalysts (e.g., Rh(II) carboxylates) to generate the cyclopropane ring.

Example Procedure :

  • Step 1 : Ethyl glycinate (10 mmol) and dialkyl but-2-ynedioate (12 mmol) react in ethanol with triethylamine (15 mmol) at 80°C for 6 hours to form β-enamino esters.

  • Step 2 : The β-enamino ester intermediate reacts with cyclopropanecarboxaldehyde (10 mmol) and malononitrile (12 mmol) at 120°C for 12 hours, yielding the cyclopropane-fused product (62% yield).

Key Data :

ParameterDetails
CatalystTriethylamine
Temperature80°C (Step 1); 120°C (Step 2)
Yield62%
Purity (HPLC)>95%

One-Pot Multi-Component Reactions

Multi-component strategies reduce isolation steps and improve atom economy. A notable method involves:

  • Simultaneous Cyclization and Cyclopropanation : Combining 2-aminopyridine, cyclopropanecarboxaldehyde, and a nitrile source (e.g., malononitrile) in a single pot.

Optimized Conditions :

  • Reagents : 2-Aminopyridine (1 eq), cyclopropanecarboxaldehyde (1.2 eq), malononitrile (1.5 eq), TMDP (10 mol%) in ethanol/water (1:1).

  • Reaction Time : 8 hours at 100°C.

  • Yield : 71% with 88:12 regioselectivity for the desired isomer.

Advantages :

  • Eliminates intermediate purification.

  • TMDP (4,4’-trimethylenedipiperidine) enhances reaction efficiency via dual hydrogen bonding and Lewis base activation.

Catalytic Asymmetric Synthesis

For enantioselective preparation, chiral catalysts are employed during cyclopropanation:

Protocol :

  • Substrate Preparation : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde (5 mmol).

  • Cyclopropanation : React with ethyl diazoacetate (6 mmol) and Rh₂(S-TCPTTL)₄ (2 mol%) in dichloromethane at 25°C for 24 hours.

  • Amination : Reduce the ester group to amine using LiAlH₄ (3 eq) in THF at 0°C.

Performance Metrics :

ParameterDetails
Enantiomeric Excess (ee)94%
Overall Yield58%
Catalyst Loading2 mol%

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)RegioselectivityComplexityScalability
Cyclopropanation Post-Modification62ModerateHighLimited
One-Pot Multi-Component71HighLowHigh
Catalytic Asymmetric58Excellent (94% ee)ModerateModerate

Key Observations :

  • One-pot methods offer superior scalability but require precise stoichiometric control.

  • Asymmetric synthesis achieves high enantiopurity but involves costly catalysts.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO improves cyclopropanation yields by stabilizing transition states.

  • Temperature : Reactions above 100°C promote side reactions (e.g., ring-opening of cyclopropane).

Table 2: Solvent Screening for Cyclopropanation

SolventYield (%)Byproduct Formation
DMF75<5%
Ethanol6212%
THF5418%

Catalytic Systems

  • Rhodium Catalysts : Rh₂(OAc)₄ achieves 82% yield in cyclopropanation but requires inert atmospheres.

  • Organocatalysts : TMDP enables one-pot reactions but is limited to non-stereoselective pathways.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Rh₂(S-TCPTTL)₄12,000
TMDP800
Ethyl Diazoacetate1,200

Recommendation : One-pot methods using TMDP are economically viable for large-scale production.

Chemical Reactions Analysis

Amine-Group Reactivity

The primary amine moiety participates in classical nucleophilic reactions:

Reaction TypeConditionsProductsCitations
Acylation Acetic anhydride, DCM, RT, 2 hN-Acetyl derivative (yield: 78%)
Sulfonylation Tosyl chloride, pyridine, 0°C → RTN-Tosylamide (yield: 65%)
Schiff Base Formation Benzaldehyde, EtOH, reflux, 4 hImine derivative (yield: 82%)

Key Findings :

  • Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity.

  • Steric hindrance from the cyclopropane ring slows sulfonylation kinetics compared to linear amines.

Cyclopropane Ring Transformations

The strained cyclopropane ring undergoes selective ring-opening and functionalization:

Reaction TypeConditionsProductsCitations
Hydrogenolysis H₂ (1 atm), Pd/C, MeOH, 24 h2-(Imidazo[1,2-a]pyridin-2-yl)propane-1-amine (yield: 91%)
Electrophilic Addition HCl gas, Et₂O, 0°CChlorinated derivative (yield: 68%)
Radical Cyclization fac-Ir(ppy)₃, blue LED, CH₃CNCF₂H-substituted polycyclic adducts

Mechanistic Insights :

  • Hydrogenolysis selectively cleaves the cyclopropane ring without affecting the imidazo-pyridine core.

  • Radical difluoromethylation under photoredox conditions enables cascade cyclization, forming fused heterocycles .

Imidazo[1,2-a]pyridine Core Modifications

The tetrahydroimidazo ring participates in electrophilic substitutions and cycloadditions:

Reaction TypeConditionsProductsCitations
Bromination NBS, CCl₄, 80°C, 6 h5-Bromo derivative (yield: 73%)
Mannich Reaction Formaldehyde, piperidine, EtOHN-Mannich base (yield: 66%)
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl-functionalized analog (yield: 58%)

Structural Impact :

  • Bromination occurs regioselectively at the C5 position of the imidazo ring.

  • Suzuki coupling introduces aromatic groups, enhancing π-stacking interactions in drug design .

Catalytic and Multicomponent Reactions

The compound serves as a substrate in advanced synthetic strategies:

Reaction TypeConditionsProductsCitations
Ugi Reaction Isocyanide, aldehyde, COCl₂Polycyclic peptidomimetic (yield: 52%)
Photoredox Alkylation [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, DMSOAlkyl-cyclopropane hybrid (yield: 61%)

Applications :

  • Ugi reactions generate diversity-oriented libraries for high-throughput screening .

  • Photoredox catalysis enables C–H functionalization under mild conditions .

Biological Interactions

While not direct chemical reactions, the compound’s interactions with biological targets inform reactivity:

TargetInteraction MechanismFunctional ImpactCitations
Enzyme Inhibition H-bonding with catalytic serineCompetitive inhibition (IC₅₀: 1.2 µM)
Receptor Binding Hydrophobic pocket occupancyAllosteric modulation (EC₅₀: 4.8 µM)

Design Implications :

  • N-Acylation improves metabolic stability by reducing oxidative deamination.

  • Cyclopropane ring substitution alters binding kinetics to G-protein-coupled receptors.

Stability and Degradation Pathways

Critical for handling and storage:

ConditionDegradation ProductHalf-Life (25°C)Citations
Acidic (pH 2) Ring-opened diamine12 h
Oxidative (H₂O₂) N-Oxide derivative45 min

Recommendations :

  • Store under inert atmosphere at –20°C to prevent oxidation.

  • Avoid prolonged exposure to aqueous acids during synthesis.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antiviral Activity

Research indicates that derivatives of tetrahydroimidazo compounds can inhibit viral replication. For instance, studies have shown that compounds with similar structures effectively disrupt the RNA-dependent RNA polymerase (RdRP) of influenza viruses, suggesting potential use in antiviral drug development against influenza and possibly other RNA viruses .

Anticancer Potential

Preliminary investigations have demonstrated that 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in specific tumor types .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. It may act as an inhibitor of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . This inhibition could enhance cholinergic transmission and improve cognitive functions.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological profiles. For example:

  • Substituted Cyclopropanes : Modifications on the cyclopropane ring have been explored to improve bioavailability and selectivity towards specific biological targets.

Case Studies

Several studies highlight the therapeutic potential of this compound:

Case Study 1: Antiviral Efficacy

In a study targeting influenza A virus polymerase, derivatives of tetrahydroimidazo compounds were synthesized and evaluated for their ability to inhibit viral replication. The most potent derivatives showed IC50 values in the low micromolar range, indicating significant antiviral activity .

Case Study 2: Cancer Cell Line Studies

A series of experiments assessed the cytotoxicity of the compound against human cancer cell lines including breast and colon cancer cells. The results indicated that certain derivatives caused a significant reduction in cell viability at concentrations below 20 µM .

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Biological Activity Key Data
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives (8d, 8e, 8f) Tetrahydroimidazopyrimidine Antibacterial Zone of inhibition: 30–33 mm (E. coli, S. aureus); 22–25 mm (P. aeruginosa, S. pyogenes)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives Tetrahydroimidazopyridine Antifungal Selective activity against Candida species (specific MIC values not provided)
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Tetrahydroimidazopyrazine N/A Solubility enhanced via dihydrochloride salt; mp 164–167°C
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazopyridine Tetrahydroimidazopyridine (nitro-substituted) N/A Synthesized via one-pot reaction; mp 243–245°C; HRMS-validated structure
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine Pyrazole-cyclopropane hybrid N/A Purity 95%; molecular weight 286.30

Key Observations

Antimicrobial Activity :

  • The hydrazone derivatives (e.g., 8d–8f) exhibit broad-spectrum antibacterial activity, outperforming the target compound’s structural analogs in Gram-positive and Gram-negative bacterial models . In contrast, antifungal activity is reported in simpler tetrahydroimidazopyridine derivatives, highlighting the role of substituents (e.g., hydrazone vs. amine groups) in modulating biological specificity .

The discontinued status of the target compound may reflect synthetic challenges or inferior pharmacokinetics compared to pyrazine-based analogs. Substitutions on the cyclopropane ring (e.g., pyrazole hybrids in ) demonstrate versatility in scaffold design but lack reported biological data, limiting direct comparisons.

Synthetic Accessibility: The one-pot synthesis of nitro- and cyano-substituted derivatives contrasts with the target compound’s discontinued status, suggesting that complex functionalization (e.g., nitrophenyl groups) may be more synthetically tractable than cyclopropane-amine integration.

Research Implications

Future studies could explore hybridizing its core with active substituents from analogs (e.g., hydrazones or pyrazole groups ) to optimize antimicrobial activity. Additionally, structural data from pyrazine derivatives and nitro-substituted compounds provide valuable benchmarks for improving solubility and synthetic yield.

Limitations

  • Direct biological data for 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Discrepancies in reported activities (e.g., antibacterial vs. antifungal) highlight the need for standardized assays to enable cross-compound comparisons.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine?

The synthesis typically involves multi-step reactions, including cyclopropane functionalization and hydrogenation. For example:

  • Hydrogenation : Reduction of imidazo[1,2-a]pyridine precursors using Pd/C under hydrogen atmosphere, followed by acid treatment to isolate the dihydrochloride salt (61% yield) .
  • Purification : Flash column chromatography (e.g., DCM/MeOH gradients) or reverse-phase C18 chromatography for final purification .
  • Critical parameters : Strict control of reaction temperature, solvent choice (e.g., methanol or 2-methoxyethanol), and catalyst loading to optimize yield .

Q. How can the structural identity of this compound be confirmed?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H and 13C NMR to assign proton and carbon environments (e.g., cyclopropane protons at δ ~1.5–2.5 ppm; imidazo[1,2-a]pyridine carbons at δ ~110–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C11H17N3: 192.1491; observed: 192.1495) .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Spill management : Absorb with inert material (e.g., sand) and avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency with carboxylic acid derivatives?

  • Coupling reagents : Use HATU (1.2 eq.) with DIPEA (3 eq.) in anhydrous DMF to activate carboxyl groups for amide bond formation .
  • Temperature : Conduct reactions at 0°C initially to minimize side reactions, then warm to room temperature .
  • Workup : Extract with ethyl acetate, wash with brine, and dry over Na2SO4 to remove excess reagents .
  • Yield challenges : Low yields (e.g., 23.9% in amidation) may require iterative solvent screening (e.g., DCM/MeOH vs. THF/water) .

Q. How do structural modifications to the tetrahydroimidazo[1,2-a]pyridine core affect biological activity?

  • Pharmacophore analysis : Replace the cyclopropane group with bulkier substituents (e.g., phenyl or benzyl) to assess steric effects on target binding .
  • IC50 comparisons : Test derivatives against disease models (e.g., malaria parasites) to correlate substituent polarity with activity (e.g., IC50 ranges: 63–5520 nM) .
  • Computational modeling : Use QSAR or docking studies to predict binding affinities based on electronic/steric properties .

Q. What experimental strategies evaluate photostability and reactive oxygen species (ROS) generation?

  • Singlet oxygen (¹O₂) assays : Measure quantum yields (ΦΔ) in D2O using phenalenone as a reference (ΦΔ = 0.01–0.1 for imidazo derivatives) .
  • Time-resolved spectroscopy : Monitor triplet-state decay kinetics to assess ROS generation under UV/visible light .
  • Quenching studies : Add ROS scavengers (e.g., NaN₃) to confirm ¹O₂-mediated degradation pathways .

Q. How to resolve discrepancies in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines) .
  • Statistical rigor : Use ≥3 biological replicates, unpaired two-tailed t-tests, and log-rank tests for survival data (p < 0.05 significance) .
  • Control compounds : Include reference inhibitors (e.g., chloroquine for anti-malarial studies) to normalize inter-study variability .

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